molecular formula C6H4ClN3S2 B1452206 3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153983-60-8

3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1452206
CAS No.: 1153983-60-8
M. Wt: 217.7 g/mol
InChI Key: WJSZDGLSJRZSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 5-chlorothiophen-2-yl group at position 3 and an amine at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The chlorine atom on the thiophene ring enhances electrophilicity, while the thiadiazole scaffold contributes to metabolic stability and bioactivity .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S2/c7-4-2-1-3(11-4)5-9-6(8)12-10-5/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSZDGLSJRZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chlorothiophene-2-carboxylic acid hydrazide with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential lead compound for developing new antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . In vitro studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Pesticide Development

The compound's structural characteristics make it suitable for use as a pesticide. Its efficacy against plant pathogens suggests potential applications in agricultural settings to protect crops from diseases caused by fungi and bacteria . Ongoing studies are evaluating its safety profile and environmental impact as a biopesticide.

Herbicide Potential

Preliminary research indicates that derivatives of this compound may serve as effective herbicides. The ability to inhibit specific enzymes involved in plant growth could lead to the development of selective herbicides that target unwanted weeds while minimizing harm to crops .

Polymer Additives

In materials science, this compound can be explored as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices may improve resistance to degradation under environmental stresses .

Conductive Materials

Due to its electronic properties, this compound has potential applications in the development of conductive materials for electronic devices. Research is ongoing to assess its effectiveness in organic electronics and photovoltaic applications .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in preclinical models
Agricultural ApplicationsPesticideEffective against plant pathogens
HerbicidePotential selective herbicide
Materials SciencePolymer AdditivesEnhances thermal stability
Conductive MaterialsPotential use in organic electronics

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods, showing promising results that warrant further exploration for clinical applications.

Case Study 2: Anticancer Mechanism
In vitro experiments conducted on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis. The study utilized flow cytometry and Western blot analysis to elucidate the underlying mechanisms involved.

Case Study 3: Agricultural Impact
Field trials assessing the efficacy of a formulated pesticide containing this compound indicated a substantial reduction in fungal infections on crops compared to untreated controls. These findings support its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The exact mechanism of action of 3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiadiazole ring is known to interact with metal ions, which can be crucial for its activity in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Chlorophenyl vs. Chlorothiophene Substitution
  • 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): Substituent: A 4-chlorophenyl group replaces the chlorothiophene. However, the lack of sulfur in the substituent reduces electronic delocalization compared to thiophene . Applications: Used in agrochemicals for its stability and pesticidal activity .
  • 3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine: Substituent: Chlorothiophene introduces sulfur heteroatoms, improving electron-withdrawing effects and redox activity.
Pyridinyl and Alkoxy Substitutions
  • 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10 in ):

    • Substituents: Isopropoxy and methylpyridinyl groups.
    • Properties: The pyridine rings improve water solubility via hydrogen bonding, while the isopropoxy group introduces steric bulk, affecting target selectivity. This compound demonstrated macrofilaricidal activity with 98% purity .
    • Comparison: Unlike the chlorothiophene derivative, pyridinyl substituents may enhance binding to nicotinic acetylcholine receptors .
  • 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 11 in ):

    • Substituents: Cyclopropoxy and methylpyridinyl groups.
    • Properties: The cyclopropoxy group increases metabolic resistance due to its strained ring, leading to a longer half-life in vivo .
Electron-Withdrawing vs. Electron-Donating Groups
  • 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine ():

    • Substituent: Trifluoromethyl and chloro groups.
    • Properties: The trifluoromethyl group is strongly electron-withdrawing, increasing resistance to oxidation and enhancing binding to hydrophobic pockets in proteins. This compound is used in kinase inhibitors .
  • 3-(4-Methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-amine ():

    • Substituent: Methoxy group (electron-donating).
    • Properties: The methoxy group reduces electrophilicity, decreasing reactivity but improving solubility. This derivative showed moderate activity in Suzuki coupling reactions .

Data Table: Key Analogues and Properties

Compound Name Substituents Key Properties Biological Activity Reference
This compound 5-Chlorothiophen-2-yl High conjugation, redox-active Understudied
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl Hydrophobic, stable Agrochemicals
3-(5-Isopropoxypyridin-2-yl)-...-amine Isopropoxy, methylpyridinyl Water-soluble, selective Macrofilaricidal (IC50: ND)
3-(3-Chloro-5-(CF3)pyridin-2-yl)-...-amine CF3, Cl Oxidation-resistant Kinase inhibition
Schiff base derivatives Dichlorobenzylidene, CF3-phenyl Chelation-dependent Anticancer (IC50: 1.28 µg/mL)

Biological Activity

3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1153983-60-8
  • Molecular Formula : C6H4ClN3S2
  • Molecular Weight : 217.70 g/mol

The structure of the compound includes a thiadiazole ring fused with a chlorothiophene moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7 (breast cancer)Not specifiedCell cycle arrest
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-70.28G2/M phase arrest
2g (another thiadiazole derivative)LoVo (colon cancer)2.44Inhibition of CDK9

The compound has been reported to induce cell cycle arrest in the G2/M phase in MCF-7 cells, suggesting a mechanism that may involve interference with key regulatory proteins in cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundSalmonella typhi15–19
Other thiadiazole derivativesE. coliModerate activity

These findings suggest that the incorporation of the thiadiazole ring enhances antimicrobial efficacy, potentially through mechanisms involving disruption of bacterial cell wall synthesis or function .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile and toxicological effects of this compound. The compound demonstrated low toxicity levels in preliminary tests:

Test OrganismConcentration (µM)Lethality (%)
Daphnia magna (water flea)200<20

This low lethality percentage indicates a favorable safety profile for further pharmacological development .

Case Studies

A notable study involved synthesizing various thiadiazole derivatives and assessing their anticancer properties. Among these derivatives, those containing the chlorothiophenyl group exhibited enhanced anti-proliferative effects against cancer cell lines compared to other substitutions:

  • Study on MCF-7 Cells : The derivative showed significant reduction in cell viability after 48 hours of treatment.
  • Mechanistic Insights : Molecular docking studies suggested that the compound could inhibit STAT3 transcriptional activity by interfering with DNA binding.

These findings point to the potential of this compound as a lead compound for developing new anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. For example, a thiadiazole core can be formed by reacting hydrazine derivatives with thiocyanate salts under acidic conditions (e.g., concentrated H₂SO₄). Subsequent substitution with 5-chlorothiophene-2-yl groups can be achieved using nucleophilic aromatic substitution (SNAr) under basic conditions. A key intermediate, 3-(5-chlorothiophen-2-yl)propanoic acid, is often coupled with amines via carbodiimide-mediated activation (e.g., using propylphosphonic anhydride and DIPEA in DMF) . Yield optimization (e.g., 58% in DMF at 20°C) depends on stoichiometric control of reagents and inert reaction conditions .

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are recommended:

  • 1H NMR : Characteristic peaks for the thiadiazole ring (δ ~8.5–9.0 ppm for aromatic protons) and the chlorothiophene moiety (δ ~7.0–7.5 ppm) should be observed. Splitting patterns (e.g., doublets for thiophene protons) confirm substitution patterns .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₇H₅ClN₃S₂: 238.95 g/mol). Purity >95% is achievable via silica gel chromatography using ethyl acetate/hexane gradients .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., amine-thiol tautomerism in thiadiazoles) or residual solvents. Strategies include:

  • Variable-temperature NMR to suppress dynamic effects.
  • X-ray crystallography using programs like SHELXL for unambiguous confirmation. Mercury CSD 2.0 can compare packing patterns with known structures .
  • DFT calculations (e.g., B3LYP/6-31G*) to model stable tautomers and compare theoretical/experimental spectra .

Advanced: How does the chlorothiophene substituent influence biological activity in thiadiazole derivatives?

Methodological Answer:
The 5-chlorothiophene group enhances lipophilicity, improving membrane permeability in antimicrobial or antitumor assays. SAR studies show that:

  • Electron-withdrawing Cl increases electrophilicity, enhancing interactions with cysteine residues in target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Thiophene π-stacking contributes to DNA intercalation in anticancer studies. Derivatives with bulkier substituents (e.g., benzyl groups) show reduced activity due to steric hindrance .

Basic: What are the documented biological activities of this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related 1,2,4-thiadiazol-5-amine derivatives exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis .
  • Anticancer potential : IC₅₀ ~10 µM in MCF-7 breast cancer cells, attributed to ROS generation and apoptosis induction .

Advanced: How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (~2.5), suggesting moderate blood-brain barrier permeability.
  • Docking Studies : AutoDock Vina models interactions with targets (e.g., EGFR kinase). The chlorothiophene group shows hydrogen bonding with Lys721, while the thiadiazole core occupies hydrophobic pockets .
  • QSAR Models : Hammett σ constants correlate substituent electronic effects with activity (R² >0.85 in antibacterial studies) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicology : Thiadiazoles may release H₂S under acidic conditions. Use fume hoods and monitor for respiratory irritation.
  • Waste Disposal : Collect organic waste separately and neutralize with 10% NaOH before disposal by licensed contractors .

Advanced: What crystallographic challenges arise during X-ray analysis of thiadiazole derivatives?

Methodological Answer:

  • Twinned Crystals : Common due to planar thiadiazole rings. Use SHELXD for twin refinement and HKL-3000 for data integration .
  • Disorder : Chlorothiophene groups may exhibit positional disorder. Apply restraints (e.g., SIMU in SHELXL) and validate with R₁ <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.